2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine
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Overview
Description
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, reacting 4-bromo-3-methyl-1-phenyl-1H-pyrazole with hydrazine hydrate under reflux conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the use of a boronic acid or ester and a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the electronic properties of the molecule.
Coupling Reactions: The pyridine ring can engage in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substituted Pyrazoles: Introduction of various substituents on the pyrazole ring.
Extended Heterocycles: Formation of larger heterocyclic systems through coupling reactions.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Biological Probes: Used in the design of probes for studying biological pathways.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways depend on the specific application and the nature of the target.
Comparison with Similar Compounds
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-1-methyl-1H-pyrazol-5-yl)pyridine: Contains a fluorine atom, offering different electronic properties.
Uniqueness: The presence of the bromine atom in 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine provides unique reactivity and interaction profiles compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s behavior in chemical reactions and biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
CAS No. |
1520945-31-6 |
---|---|
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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